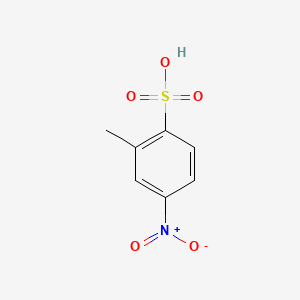

2-Methyl-4-nitrobenzenesulfonic acid

Description

Significance within Arenesulfonic Acid Chemistry

The significance of 2-Methyl-4-nitrobenzenesulfonic acid in arenesulfonic acid chemistry stems from the interplay of its distinct functional groups. Arenesulfonic acids are notable for their strong acidity, often comparable to mineral acids like sulfuric acid, which makes them effective catalysts in numerous organic reactions. thieme-connect.dewikipedia.org The presence of both an electron-donating methyl group and a potent electron-withdrawing nitro group on the benzene (B151609) ring of this compound modulates the electronic properties of the aromatic system and the acidity of the sulfonic acid group. openstax.orgdocbrown.info

The nitro group, being strongly electron-withdrawing, generally increases the acidity of the sulfonic acid. openstax.org Conversely, the methyl group is electron-donating, which can slightly counteract this effect. docbrown.info This balance of electronic effects influences the compound's reactivity in electrophilic aromatic substitution reactions and its efficacy as a catalyst. mdpi.comresearchgate.net Functionalized arenesulfonic acids are increasingly being explored as solid acid catalysts, offering advantages such as higher stability and recyclability in various chemical processes. mdpi.comnih.gov

Furthermore, the presence of these functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules. For instance, arenesulfonic acids are crucial in the production of dyes and pigments. ontosight.aithieme-connect.de Notably, an isomer of this compound, 4-nitrotoluene-2-sulfonic acid, is a key precursor in the synthesis of stilbene (B7821643) dyes. researchgate.net The amino derivatives of arenesulfonic acids, which can be obtained by the reduction of the nitro group, are also essential intermediates for synthetic dyes. thieme-connect.de

Historical Context of Nitro-Substituted Toluenesulfonic Acids Research

The study of arenesulfonic acids and their derivatives has a rich history dating back to the 19th and early 20th centuries, a period that laid the foundation for the modern dyestuff industry. thieme-connect.de The development of synthetic organic chemistry in the mid-19th century, spurred by the work of chemists in laboratories like that of Justus Liebig, led to a deeper understanding of aromatic compounds and their reactions. ucl.ac.uk

Key reactions such as sulfonation and nitration were among the earliest and most studied electrophilic aromatic substitutions. masterorganicchemistry.comlibretexts.org The introduction of "mixed acid" (a mixture of nitric and sulfuric acids) for nitration was a significant advancement in the synthesis of nitroaromatic compounds. masterorganicchemistry.com Similarly, the sulfonation of aromatic compounds using reagents like sulfur trioxide or sulfuric acid became a fundamental process in organic synthesis. wikipedia.orgmasterorganicchemistry.com

The investigation of substituted aromatic compounds, including toluenesulfonic acids, was a natural progression of this early research. The ability to introduce both a nitro group and a sulfonic acid group onto a toluene (B28343) molecule opened up avenues for the synthesis of a wide range of new compounds with potential applications as dyes and other chemical products. The foundational knowledge gained during this period on the synthesis and reactivity of arenesulfonic acids continues to be relevant in contemporary chemical research. thieme-connect.de

Current Research Landscape and Emerging Themes for this compound

The current research landscape for this compound and related functionalized arenesulfonic acids is characterized by a focus on their application as catalysts and as building blocks in the synthesis of high-value chemicals. There is a growing emphasis on the development of sustainable and efficient chemical processes, where functionalized arenesulfonic acids play a crucial role as reusable solid acid catalysts. beilstein-journals.org

One of the emerging themes is the use of these compounds in the synthesis of pharmaceuticals and other bioactive molecules. For example, a related compound, 2-methyl-6-nitrobenzenesulfonyl ester, has been investigated as a precursor for the synthesis of 18F-labeled compounds for use in positron emission tomography (PET), highlighting the potential of nitro-substituted toluenesulfonic acid derivatives in medicinal chemistry. researchgate.netchemrxiv.org Additionally, 2-methyl-4-nitrobenzoic acid, a structurally similar compound, is an important intermediate in the synthesis of the V2 receptor antagonist tolvaptan. google.com

In the field of materials science, the principles of reactions involving compounds like this compound are relevant to the synthesis of new materials. The ability to functionalize materials with sulfonic acid groups can impart desirable properties, such as in the development of proton-conducting membranes or heterogeneous catalysts. mdpi.comnih.gov

The role of nitro-substituted toluenesulfonic acids as intermediates in the dye industry continues to be relevant, with ongoing research into the synthesis of novel dyes with improved properties. researchgate.net The versatility of the functional groups allows for a wide range of chemical transformations, making these compounds valuable precursors for a diverse array of chemical products. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

7434-70-0 |

|---|---|

Molecular Formula |

C7H7NO5S |

Molecular Weight |

217.20 g/mol |

IUPAC Name |

2-methyl-4-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H7NO5S/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13) |

InChI Key |

XCSZUHHAYFILGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 2 Methyl 4 Nitrobenzenesulfonic Acid

Direct Sulfonation and Nitration Strategies

Direct strategies involve the sequential or direct functionalization of a toluene-based precursor. The two primary approaches are the sulfonation of a nitrotoluene or the nitration of a toluenesulfonic acid. The choice of route often depends on the desired purity, yield, and the industrial feasibility of handling the specific reagents and intermediates.

The most common large-scale production method for 2-Methyl-4-nitrobenzenesulfonic acid involves the direct sulfonation of 4-nitrotoluene (B166481). google.com This process is favored due to the availability of the starting material, which is produced by the nitration of toluene (B28343). wikipedia.org The sulfonation must be carefully controlled to ensure the sulfonic acid group is introduced at the correct position (ortho to the methyl group).

Historically, this sulfonation has been carried out using 20-25% oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). google.com However, this method generates significant amounts of waste sulfuric acid, posing environmental and economic challenges. google.com To overcome these drawbacks, modern industrial processes often utilize continuous sulfonation with higher concentrations of oleum (at least 50%) or pure liquid sulfur trioxide (SO₃). google.com

In a typical continuous process, 4-nitrotoluene and the sulfonating agent are introduced separately below the surface of the molten reaction mixture. google.com Maintaining a high conversion rate of 4-nitrotoluene (greater than 90%) throughout the reaction is crucial to ensure high yield and product purity. google.comgoogle.com This method is inherently less polluting and produces the final product in a form that can often be used directly in subsequent processes without extensive purification. google.com For instance, a continuous cascade reaction can achieve yields of 99.0% with a final sulfuric acid concentration as low as 4%. google.comgoogle.com

Another approach involves sulfonating molten 4-nitrotoluene with a gaseous mixture of SO₃ and an inert gas. google.comgoogle.com While effective, this process can lead to the formation of complex colored byproducts that require the final product to undergo elaborate purification. google.comgoogle.com

| Parameter | Oleum Sulfonation (Continuous) | Gaseous SO₃ Sulfonation |

| Sulfonating Agent | ≥50% Oleum or liquid SO₃ google.com | Gaseous SO₃ diluted with inert gas google.comgoogle.com |

| Key Condition | Conversion of 4-nitrotoluene kept at >90% google.com | Reaction in molten 4-nitrotoluene google.com |

| Typical Yield | Up to 99.15% prepchem.com | Not specified, but requires purification |

| Advantages | High yield, low waste acid, high purity google.com | Avoids large volumes of sulfuric acid |

| Disadvantages | Requires precise control of reaction conditions google.com | Formation of colored impurities, requires gas handling google.com |

An alternative direct route is the nitration of a toluenesulfonic acid isomer, specifically p-toluenesulfonic acid (toluene-4-sulfonic acid) or o-toluenesulfonic acid (toluene-2-sulfonic acid). When starting with p-toluenesulfonic acid, nitration is directed by the existing functional groups. The methyl group is an ortho-, para-director, while the sulfonic acid group is a meta-director. This results in the nitro group adding to the position ortho to the methyl group and meta to the sulfonic acid group, yielding 2-nitro-toluene-4-sulfonic acid. sciencemadness.org

The nitration is typically performed using a mixture of nitric acid and sulfuric acid. sciencemadness.org The reaction is rapid, and careful temperature control is necessary to minimize side reactions, such as the displacement of the sulfonic acid group by a nitro group, which can occur at higher temperatures. sciencemadness.org Carrying out the nitration at around 0°C can significantly improve the yield of the desired product. sciencemadness.org

The use of various metal nitrates in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid has also been explored for the nitration of aromatic compounds, offering alternative conditions to the traditional mixed-acid system. researchgate.netresearchgate.net

Indirect Synthesis via Functional Group Transformations

Indirect methods involve multi-step syntheses where functional groups on a precursor molecule are chemically modified to arrive at the target structure.

The modification of the methyl group in nitrotoluene precursors through oxidation is a well-studied area, primarily for the synthesis of nitrobenzaldehydes and nitrobenzoic acids, rather than sulfonic acids. wikipedia.org These oxidation products can serve as intermediates in more complex synthetic routes.

The oxidation of the methyl group of 4-nitrotoluene can be controlled to yield different products depending on the reaction conditions and oxidizing agents used. wikipedia.org For example, oxidation can produce 4-nitrobenzaldehyde (B150856) diacetate, 4-nitrobenzoic acid, or 4,4'-dinitrobibenzyl. wikipedia.org Enzymatic oxidation of p-nitrotoluene has also been demonstrated. nih.gov Pseudomonas species, which utilize toluene dioxygenase, can oxidize 4-nitrotoluene to products like 2-methyl-5-nitrophenol (B1294729) and 3-methyl-6-nitrocatechol, showcasing biochemical pathways for side-chain modification. nih.govasm.org

Various catalytic systems have been developed to improve the efficiency and selectivity of the side-chain oxidation of nitrotoluenes. These methods often employ molecular oxygen or hydrogen peroxide as the oxidant under milder conditions than traditional strong oxidizing agents like permanganate (B83412) or dichromate. researchgate.netsciencemadness.org

Metalloporphyrins have been used as biomimetic catalysts for the oxidation of p-nitrotoluene to p-nitrobenzoic acid with dioxygen, achieving yields as high as 90.4% under mild conditions (55 °C, 2.0 MPa O₂). researchgate.netresearchgate.net Another study demonstrated the use of a V₂O₅/A₅ catalyst with hydrogen peroxide as the oxidant. gychbjb.com This system achieved a 35.54% conversion of 4-nitrotoluene with a 67.16% selectivity to 4-nitrobenzyl alcohol. gychbjb.com The catalyst showed good reusability, with activity not decreasing significantly after three uses. gychbjb.com

| Catalyst System | Oxidant | Substrate | Primary Product | Conversion/Yield | Reference |

| Metalloporphyrins | O₂ | p-Nitrotoluene | p-Nitrobenzoic acid | Up to 90.4% yield | researchgate.netresearchgate.net |

| V₂O₅/A₅ | H₂O₂ (35wt%) | 4-Nitrotoluene | 4-Nitrobenzyl alcohol | 35.54% conversion | gychbjb.com |

| Manganese Sulfate (B86663) / KOH | O₂ | 2-Nitrotoluene | 2-Nitrobenzaldehyde | >80% conversion | researchgate.netepa.gov |

Derivatization from Substituted Benzenesulfonyl Chlorides

A primary route for the synthesis of this compound and its derivatives involves the use of 2-Methyl-4-nitrobenzenesulfonyl chloride as a key intermediate. This sulfonyl chloride is a highly reactive compound that serves as a versatile precursor for introducing the 2-methyl-4-nitrobenzenesulfonyl group into various molecules. The reactivity of the sulfonyl chloride group allows for a range of chemical transformations.

Nucleophilic Displacement Reactions for Sulfonate Ester Formation

The sulfur atom in 2-Methyl-4-nitrobenzenesulfonyl chloride is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of sulfonate esters and sulfonamides through nucleophilic displacement reactions. In these reactions, a nucleophile, such as an alcohol, phenol, or amine, attacks the sulfonyl sulfur, leading to the displacement of the chloride ion and the formation of a new sulfur-oxygen or sulfur-nitrogen bond.

The general mechanism for this substitution at the sulfonyl sulfur is typically a bimolecular nucleophilic substitution (SN2) pathway. mdpi.com The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which can neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. researchgate.net The formation of sulfonamides, for instance, occurs when amines act as the nucleophile. researchgate.net

Below is a table illustrating the types of nucleophilic displacement reactions that 2-Methyl-4-nitrobenzenesulfonyl chloride can undergo to form various derivatives.

| Nucleophile (Nu-H) | Reagent/Catalyst | Product Class | General Structure |

| Alcohol (R-OH) | Pyridine | Sulfonate Ester | C₇H₆(NO₂)SO₂OR |

| Phenol (Ar-OH) | Base | Sulfonate Ester | C₇H₆(NO₂)SO₂OAr |

| Amine (R-NH₂) | Base | Sulfonamide | C₇H₆(NO₂)SO₂NHR |

| Water (H₂O) | Heat | Sulfonic Acid | C₇H₆(NO₂)SO₃H |

This table represents the general classes of compounds formed through nucleophilic displacement on 2-Methyl-4-nitrobenzenesulfonyl chloride.

Hydrolysis and Other Conversion Reactions of Related Precursors

The direct synthesis of this compound can be achieved through the hydrolysis of its corresponding sulfonyl chloride. This reaction is a fundamental conversion method for producing sulfonic acids from their more reactive sulfonyl halide precursors.

The hydrolysis process typically involves heating the sulfonyl chloride with water. The reaction can be promoted by the presence of a base, such as sodium carbonate, to neutralize the resulting acid and drive the reaction to completion. A procedure analogous to the hydrolysis of o-nitrobenzenesulfonyl chloride involves heating the compound with an aqueous solution of sodium carbonate until the starting material has completely reacted. orgsyn.org The resulting solution contains the sodium salt of the sulfonic acid, which can then be acidified to yield the free this compound. orgsyn.org

Table of Hydrolysis Conditions for Benzenesulfonyl Chlorides

| Precursor | Reagents | Conditions | Product |

| o-Nitrobenzenesulfonyl chloride | Anhydrous sodium carbonate, Water | Heating to boiling | o-Nitrobenzenesulfonic acid (as sodium salt) |

| 2-Methyl-4-nitrobenzenesulfonyl chloride | Water, Base (e.g., Na₂CO₃) | Heating | This compound |

This table outlines typical conditions for the hydrolysis of benzenesulfonyl chlorides to their corresponding sulfonic acids, based on established procedures for similar compounds. orgsyn.org

Process Optimization and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on process optimization and the incorporation of green chemistry principles to reduce environmental impact, improve safety, and increase efficiency. While specific green synthesis routes for this compound are not extensively detailed in the available literature, principles from the synthesis of related compounds can be applied.

Green chemistry approaches focus on several key areas:

Use of Safer Reagents: Replacing hazardous and corrosive reagents like fuming sulfuric acid or strong oxidants (e.g., potassium permanganate) with more environmentally benign alternatives. For instance, the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid has been optimized by using hydrogen peroxide as an oxidant, which greatly reduces the amount of sulfuric acid required. asianpubs.org

Energy Efficiency: Employing methods that reduce energy consumption, such as solvent-free reactions conducted by milling at room temperature. chemicalbook.com

Waste Reduction: Designing synthetic routes that minimize byproducts and allow for the recycling of unreacted starting materials. asianpubs.org

Catalysis: Using catalysts to improve reaction rates and selectivity, often under milder conditions. Phase transfer catalysts have been used in the synthesis of related nitroaromatic acids to improve reaction yields under gentle conditions. google.com

The table below summarizes some green chemistry approaches that could be relevant to the synthesis of this compound or its precursors.

| Green Chemistry Principle | Traditional Method | Greener Alternative/Approach | Potential Benefit |

| Safer Oxidants | Strong oxidants (KMnO₄, K₂Cr₂O₇) for side-chain oxidation. | Using dilute nitric acid with a phase transfer catalyst or hydrogen peroxide. asianpubs.orggoogle.com | Reduces heavy metal waste and use of harsh acids. |

| Atom Economy | Multi-step syntheses with protecting groups. | Direct functionalization or catalytic methods that avoid intermediate steps. | Higher efficiency and less waste generation. |

| Energy Efficiency | Reactions requiring high temperatures for extended periods. | Mechanochemical methods (milling) or catalyzed reactions at lower temperatures. chemicalbook.com | Reduced energy consumption. |

| Waste Prevention | Use of stoichiometric amounts of reagents leading to significant byproducts. | Catalytic systems and processes where unreacted materials can be easily recovered and recycled. asianpubs.org | Minimizes waste and improves cost-effectiveness. |

This table provides examples of green chemistry principles and their potential application in the synthesis of aromatic nitro compounds, based on research for structurally related molecules.

Chemical Reactivity and Reaction Mechanism Investigations of 2 Methyl 4 Nitrobenzenesulfonic Acid and Its Derivatives

Electrophilic Aromatic Substitution Dynamics

The orientation of incoming electrophiles in aromatic substitution reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring. Substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orgunizin.org

In the case of 2-methyl-4-nitrobenzenesulfonic acid, the benzene ring is trisubstituted. The directing influences of these groups are as follows:

-SO₃H (Sulfonic acid group): This is a deactivating group and a meta-director due to its strong electron-withdrawing nature. libretexts.org

-CH₃ (Methyl group): This is an activating group and an ortho-, para-director, donating electron density to the ring via induction and hyperconjugation. libretexts.orgchemguide.co.uk

-NO₂ (Nitro group): This is a strongly deactivating group and a meta-director, withdrawing electron density from the ring through resonance and inductive effects. libretexts.orgchemguide.co.uk

The positions on the ring relative to each substituent are crucial. An incoming electrophile will be directed to a position that is favored by the combined electronic effects of the existing groups. The methyl group at position 2 directs incoming groups to positions 3 (ortho, but sterically hindered), 5 (para), and 6 (ortho). The nitro group at position 4 directs to positions 2 and 6 (meta). The sulfonic acid group at position 1 directs to positions 3 and 5 (meta).

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| -SO₃H | 1 | Strongly Deactivating | Meta | 3, 5 |

| -CH₃ | 2 | Activating | Ortho, Para | 3, 5, 6 |

| -NO₂ | 4 | Strongly Deactivating | Meta | 2, 6 |

Nucleophilic Substitution Reactions Involving the Sulfonate Group

While the sulfonic acid group is generally stable, under specific conditions, it can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is highly activated by electron-withdrawing groups.

SN2 Reaction Kinetics and Mechanism Studies

For derivatives of this compound, such as its esters, nucleophilic substitution typically proceeds via a bimolecular (SN2) mechanism. This type of reaction follows second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.compharmaguideline.comlibretexts.org

The general mechanism involves a single, concerted step:

The nucleophile attacks the electrophilic carbon (or sulfur) atom from the side opposite to the leaving group (backside attack). chemicalnote.compharmaguideline.com

A high-energy transition state is formed where the carbon is partially bonded to both the incoming nucleophile and the departing sulfonate group. chemicalnote.compharmaguideline.com

The bond to the leaving group breaks as the new bond with the nucleophile forms, resulting in an inversion of stereochemical configuration if the carbon is chiral. masterorganicchemistry.com

The rate of SN2 reactions is sensitive to steric hindrance. In the case of derivatives of this compound, the presence of the methyl group ortho to the sulfonate group could sterically hinder the approach of a nucleophile, potentially slowing the reaction rate compared to less substituted analogs. chemicalnote.com

Solvolysis Mechanisms in Various Solvent Systems

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. For derivatives like arenesulfonyl chlorides, the mechanism can range between SN1 (unimolecular) and SN2 (bimolecular), depending on the substrate structure and solvent properties. beilstein-journals.org The extended Grunwald-Winstein equation is often used to elucidate the mechanism by correlating the reaction rate with the solvent's nucleophilicity (N) and ionizing power (Y). beilstein-journals.orgnih.govkoreascience.kr

log(k/k₀) = lN + mY

For most arenesulfonyl chlorides, the mechanism is predominantly SN2. nih.govcdnsciencepub.com However, for sterically hindered substrates, a shift towards an SN1-like mechanism with more dissociative character in the transition state is possible. beilstein-journals.org Given the substitution pattern of this compound derivatives, their solvolysis likely proceeds through a dissociative SN2 pathway, where bond breaking is slightly ahead of bond making in the transition state. A kinetic solvent isotope effect (KSIE) greater than 1.5 would support a mechanism with significant bond-breaking at the transition state. beilstein-journals.org

Influence of Micellar Media on Reaction Rates

Micelles, which are aggregates of surfactant molecules, can significantly alter the rates of chemical reactions, including the hydrolysis of sulfonate esters. This phenomenon, known as micellar catalysis, arises from the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. researchgate.netnih.gov

Cationic Micelles: Surfactants like cetyltrimethylammonium bromide (CTABr) form cationic micelles. These micelles can enhance the rate of alkaline hydrolysis of anionic substrates. researchgate.net They do so by concentrating the anionic nucleophile (e.g., OH⁻) at the positively charged micelle-water interface, thereby increasing its effective concentration near the substrate, which is also incorporated into the micelle.

Anionic Micelles: Surfactants like sodium dodecyl sulfate (B86663) (SDS) form anionic micelles. These micelles typically inhibit the rate of alkaline hydrolysis of anionic esters. nih.gov The negatively charged micellar surface repels the anionic nucleophile, reducing the reaction rate. nih.govacs.org

Non-ionic Micelles: The addition of non-ionic surfactants to cationic micelles can inhibit SN2 reactions by diluting the concentration of the nucleophile at the micellar surface and increasing the volume of the micellar phase. researchgate.net

The effect of micelles on reaction rates is often characterized by a rate-surfactant concentration profile that shows a maximum rate above the critical micelle concentration (CMC), followed by a decrease due to dilution of the reactants within a larger number of micelles. researchgate.net

Thermal Decomposition Pathways and Kinetic Analysis

Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition. The stability is influenced by the number and position of nitro groups and other substituents on the aromatic ring. nih.gov The decomposition of aromatic sulfonic acids typically occurs at elevated temperatures, often proceeding through the elimination of SO₂ or SO₃. researchgate.net For nitro-substituted aromatics, a common initial step in thermal decomposition is the homolytic cleavage of the C-NO₂ bond. dtic.mil

The decomposition of related nitroanilinoacetic acids has been shown to proceed through a cyclic intermediate formed by intramolecular hydrogen bonding between an amino hydrogen and an ortho-nitro group, leading to the loss of an OH radical. ias.ac.in While this compound lacks an amino group, analogous intramolecular interactions or radical-initiated pathways involving the methyl and nitro groups could contribute to its decomposition mechanism.

Adiabatic Decomposition Studies and Activation Energy Determination

Adiabatic calorimetry is used to study thermal decomposition under conditions where no heat is exchanged with the surroundings. This allows for the determination of key kinetic parameters, such as the activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction.

Studies on the adiabatic decomposition of this compound have been conducted to calculate its apparent activation energy. By analyzing pressure data from adiabatic measurements, a kinetic equation can be established to determine these values. Such studies are crucial for assessing the thermal stability and potential hazards of the compound.

| Reaction Type | Subsection | Primary Mechanism | Key Influencing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 3.1 | Substitution via arenium ion intermediate | Directing effects of -CH₃ (o,p), -NO₂ (m), -SO₃H (m) groups |

| Nucleophilic Substitution (Sulfonate) | 3.2.1 | SN2 (for derivatives) | Concentration of reactants, steric hindrance |

| 3.2.2 | Dissociative SN2 / SN1-like (for derivatives) | Solvent nucleophilicity and ionizing power | |

| 3.2.3 | Micellar Catalysis | Charge of micelle (cationic vs. anionic), surfactant concentration | |

| Thermal Decomposition | 3.3.1 | Radical pathways, intramolecular interactions | Temperature, C-NO₂ bond strength, activation energy |

Redox Chemistry and Reductive Transformations of the Nitro Group

The redox chemistry of this compound is primarily centered on the transformations of the nitro (-NO₂) group. This electron-withdrawing group can undergo a stepwise reduction, typically involving a total of six electrons, to form the corresponding amino group (-NH₂). The reduction process is of significant interest as it provides a pathway to synthesize 2-methyl-4-aminobenzenesulfonic acid, a valuable intermediate in the synthesis of dyes and pharmaceuticals.

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

This multi-step process can be accomplished through various methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of aromatic nitro compounds. wikipedia.org The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.orgresearchgate.net For substrates like nitrotoluenes and other nitrobenzene (B124822) derivatives, palladium supported on carbon (Pd/C) has shown high activity and stability. rsc.org The reaction mechanism is believed to follow a Langmuir-Hinshelwood model, where both the nitro compound and hydrogen are adsorbed onto the catalyst surface, facilitating the reaction. researchgate.netresearchgate.net

Electrochemical Reduction: The nitro group of nitroaromatic compounds can also be reduced electrochemically. Studies on related compounds, such as m-nitrobenzenesulfonic acid and 4-nitrophenol, have provided insight into this process. core.ac.ukmdpi.com The reduction is a complex process involving multiple electron and proton transfer steps. The reaction is highly dependent on the electrode material, pH of the electrolyte, and the applied potential. mdpi.com In acidic media, the reduction of a nitro group to an amine is a six-electron, six-proton process. The initial four-electron reduction typically leads to the formation of a phenylhydroxylamine derivative. core.ac.ukmdpi.com This intermediate can then undergo further reduction in a subsequent two-electron step to yield the final amine product. core.ac.uk The use of redox mediators, such as the Ti⁴⁺/Ti³⁺ couple, has been shown to improve the efficiency of the electrochemical reduction of m-nitrobenzenesulfonic acid by facilitating the reduction of the hydroxylamine (B1172632) intermediate and preventing side reactions. core.ac.uk

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

The sulfonic acid (-SO₃H) group in this compound defines its character as a strong Brønsted acid. Benzenesulfonic acids and their derivatives are known to be strong organic acids, with acidities comparable to mineral acids like sulfuric acid. revistadechimie.ro This property allows them to serve as effective catalysts in a variety of acid-catalyzed reactions, such as esterification and Friedel-Crafts reactions. revistadechimie.roresearchgate.net

The acidity of a substituted benzenesulfonic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups increase acidity by stabilizing the resulting sulfonate anion (Ar-SO₃⁻), while electron-donating groups decrease acidity. In this compound, the nitro group at the para-position is a powerful electron-withdrawing group, which substantially increases the acidity of the sulfonic acid. Conversely, the methyl group at the ortho-position is weakly electron-donating. The net effect, dominated by the nitro group, renders the compound a very strong acid. Theoretical calculations on nitro-substituted benzenesulfonic acids show a clear trend of diminishing deprotonation Gibbs energy (i.e., increasing acidity) with an increasing number of nitro groups. researchgate.net This suggests that this compound is a stronger acid than benzenesulfonic acid or p-toluenesulfonic acid.

The proton transfer mechanism from the sulfonic acid group is fundamental to its role as a catalyst. The proton is donated from the -SO₃H moiety. Studies on the protonation of related sulfonamides suggest that the initial site of protonation on the conjugate base (the sulfonate group) is one of the oxygen atoms. nih.gov In solution, the proton transfer is often mediated by solvent molecules, such as water.

The strong acidic nature of this compound makes it a suitable, recoverable alternative to sulfuric acid for catalysis in various organic syntheses. Its utility as a catalyst has been demonstrated for related compounds like p-toluenesulfonic acid and other alkyl benzenesulfonic acids in reactions such as esterification. revistadechimie.roscirp.org The presence of both the sulfonic acid and nitro groups on the same molecule also opens possibilities for intramolecular catalysis or influencing reaction pathways where both acidic and redox properties are required.

Mentioned Compounds

Derivatization and Functionalization Chemistry of 2 Methyl 4 Nitrobenzenesulfonic Acid

Synthesis of Sulfonate Esters

Sulfonate esters are significant derivatives of sulfonic acids, widely utilized as alkylating agents and intermediates in organic synthesis. The synthesis of sulfonate esters from 2-methyl-4-nitrobenzenesulfonic acid typically proceeds via its more reactive derivative, 2-methyl-4-nitrobenzenesulfonyl chloride. This intermediate is then reacted with various alcohols to yield the corresponding esters.

The general two-step synthesis involves:

Conversion to Sulfonyl Chloride : this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 2-methyl-4-nitrobenzenesulfonyl chloride.

Esterification : The resulting sulfonyl chloride readily reacts with an alcohol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, affording the desired sulfonate ester.

A well-documented analogous reaction is the synthesis of methyl 4-nitrobenzenesulfonate from 4-nitrobenzenesulfonyl chloride and methanol. smolecule.com This reaction is typically conducted at low temperatures (0-15°C) in the presence of a base like triethylamine to achieve high yields, often between 85-95%. smolecule.com

Table 1: Synthesis of Representative Sulfonate Esters

| Reactant 1 | Reactant 2 | Base | Product | Typical Conditions |

| 2-Methyl-4-nitrobenzenesulfonyl chloride | Methanol | Triethylamine | Methyl 2-methyl-4-nitrobenzenesulfonate | 0-15°C |

| 2-Methyl-4-nitrobenzenesulfonyl chloride | Ethanol | Pyridine | Ethyl 2-methyl-4-nitrobenzenesulfonate | Room Temperature |

| 2-Methyl-4-nitrobenzenesulfonyl chloride | Isopropanol | Triethylamine | Isopropyl 2-methyl-4-nitrobenzenesulfonate | Room Temperature |

Formation of Sulfonamides and Related Nitrogen-Containing Derivatives

Sulfonamides are another crucial class of derivatives synthesized from 2-methyl-4-nitrobenzenesulfonyl chloride. These compounds are formed through the reaction of the sulfonyl chloride with primary or secondary amines. This reaction, known as sulfonamidation, is a cornerstone for creating a wide array of nitrogen-containing derivatives.

The synthesis is generally straightforward, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is required to quench the hydrochloric acid generated during the reaction.

The chemistry of 2-nitrobenzenesulfonamides is well-established as a method for the preparation of secondary amines. orgsyn.org In a typical procedure, a primary amine is reacted with the sulfonyl chloride in a solvent like dichloromethane with a base such as triethylamine. orgsyn.org The resulting N-substituted 2-nitrobenzenesulfonamide can then be further alkylated and subsequently deprotected to yield a secondary amine. orgsyn.org A similar pathway is applicable for derivatives of this compound.

Table 2: General Reaction for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Base | Product Class |

| 2-Methyl-4-nitrobenzenesulfonyl chloride | Primary Amine (R-NH₂) | Triethylamine | N-Alkyl-2-methyl-4-nitrobenzenesulfonamide |

| 2-Methyl-4-nitrobenzenesulfonyl chloride | Secondary Amine (R₂-NH) | Pyridine | N,N-Dialkyl-2-methyl-4-nitrobenzenesulfonamide |

| 2-Methyl-4-nitrobenzenesulfonyl chloride | Ammonia | Triethylamine | 2-Methyl-4-nitrobenzenesulfonamide |

Halogenation and Other Aromatic Substitution Reactions of Derived Compounds

Further substitution on the aromatic ring of compounds derived from this compound is challenging due to the powerful deactivating effects of the existing substituents. Both the sulfonyl group (-SO₂R) and the nitro group (-NO₂) are strong electron-withdrawing groups, which significantly reduce the electron density of the benzene (B151609) ring. libretexts.org This deactivation makes the ring much less susceptible to attack by electrophiles, which is the key step in reactions like halogenation, nitration, and Friedel-Crafts reactions. libretexts.orgmsu.edu

These groups direct incoming electrophiles primarily to the meta position relative to themselves. libretexts.org In the case of 2-methyl-4-nitrobenzenesulfonyl derivatives:

The sulfonyl group at position 1 is meta-directing.

The nitro group at position 4 is meta-directing.

The methyl group at position 2 is an activating group and directs ortho and para.

The directing effects are as follows:

Position 3 : Ortho to the sulfonyl group, ortho to the methyl group, and meta to the nitro group.

Position 5 : Meta to the sulfonyl group, meta to the methyl group, and ortho to the nitro group.

Position 6 : Para to the methyl group, ortho to the sulfonyl group, and meta to the nitro group.

The strong deactivating nature of the nitro and sulfonyl groups generally overrides the activating effect of the methyl group. libretexts.org Therefore, any further electrophilic aromatic substitution would require harsh reaction conditions, and the substitution would likely be directed to the position that is meta to both deactivating groups, if the reaction proceeds at all.

Structural-Reactivity Relationships of Derivatives

The reactivity of derivatives of this compound is governed by the interplay of steric and electronic effects of the substituents on the aromatic ring.

Electronic Effects : The nitro group at the para-position and the sulfonyl group are potent electron-withdrawing groups. This electronic pull makes the sulfonyl esters and chlorides excellent leaving groups in nucleophilic substitution reactions. For instance, methyl 4-nitrobenzenesulfonate is a commonly used substrate for studying Sₙ2 reactions because the electron-withdrawing nitro group enhances the electrophilicity of the methyl carbon. smolecule.com

Steric Effects : The methyl group at the ortho-position to the sulfonyl group introduces steric hindrance. Research on the related 2-methyl-6-nitrobenzenesulfonyl ester has shown that an ortho-methyl group can sterically hinder reactions at the sulfonyl center, such as hydrolysis. researchgate.net This steric protection can increase the stability of the sulfonyl ester against undesired degradation, for example, by suppressing hydrolysis, without compromising its reactivity towards nucleophilic substitution. researchgate.net This suggests that 2-methyl-4-nitrobenzenesulfonate esters would exhibit enhanced stability compared to their non-methylated counterparts (4-nitrobenzenesulfonate esters), making them potentially more efficient reagents in certain applications.

This combination of electronic activation towards nucleophilic attack and steric protection against hydrolysis makes derivatives of this compound valuable intermediates in chemical synthesis.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 4 Nitrobenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-4-nitrobenzenesulfonic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide key data to confirm the substitution pattern of the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing nitro (-NO₂) and sulfonic acid (-SO₃H) groups, and the electron-donating methyl (-CH₃) group.

The aromatic region would feature three protons on the benzene ring. The proton positioned between the nitro and sulfonic acid groups would be the most deshielded (highest chemical shift), while the other two would appear at slightly lower chemical shifts. The methyl group, being attached to the aromatic ring, would appear as a singlet in the upfield region of the spectrum. The acidic proton of the sulfonic acid group is often exchangeable with deuterium (B1214612) in solvents like D₂O and may not be observed, or it may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (position 3) | ~8.2 - 8.5 | Doublet (d) |

| Aromatic H (position 5) | ~8.0 - 8.3 | Doublet of Doublets (dd) |

| Aromatic H (position 6) | ~7.4 - 7.6 | Doublet (d) |

| Methyl (-CH₃) | ~2.5 - 2.8 | Singlet (s) |

Note: The predicted values are based on standard substituent effects in benzene rings and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. Six of these correspond to the aromatic carbons, and one corresponds to the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbons directly bonded to the electron-withdrawing nitro and sulfonic acid groups (C4 and C1, respectively) are expected to be shifted downfield. The carbon attached to the methyl group (C2) will also be a quaternary carbon. The remaining three aromatic carbons will be proton-attached and appear in the typical aromatic region. The methyl carbon signal will appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-SO₃H) | ~140 - 145 |

| C2 (-CH₃) | ~138 - 142 |

| C3 | ~125 - 130 |

| C4 (-NO₂) | ~148 - 152 |

| C5 | ~120 - 125 |

| C6 | ~130 - 135 |

Note: The predicted values are based on incremental calculations for substituted benzenes and serve as an estimation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 0.001 atomic mass units). The molecular formula of this compound is C₇H₇NO₅S. HRMS can distinguish this composition from other potential formulas that might have the same nominal mass. The calculated exact mass provides a definitive confirmation of the molecular formula. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₅S | nih.gov |

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, the precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) would be selected and subjected to collision-induced dissociation.

Table 4: Predicted MS/MS Fragmentation for this compound (in Negative Ion Mode)

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M-H]⁻ | 216.00 | Precursor Ion |

| [M-H-SO₃]⁻ | 136.04 | Loss of sulfur trioxide |

| [SO₃]⁻• | 79.96 | Sulfur trioxide radical anion |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for this class of compounds and data from its isomer, 2-Methyl-5-nitrobenzenesulfonic acid. massbank.eu

Chromatographic Separations and Quantification Methods

Chromatographic techniques are essential for separating this compound from isomers, impurities, or complex mixtures, and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) is the most common method employed.

Due to the polar and acidic nature of benzenesulfonic acids, traditional reverse-phase C18 columns can sometimes result in poor retention and peak shape. helixchrom.com Modern methods often utilize specialized columns, such as mixed-mode columns that offer both reverse-phase and ion-exchange retention mechanisms, to achieve better separation. helixchrom.comsielc.com

A typical mobile phase for the separation of benzenesulfonic acid isomers consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com The aqueous phase is usually acidified with phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

Quantification is typically achieved using HPLC coupled with an ultraviolet (UV) detector. For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer is used as the detector (LC-MS or LC-MS/MS). waters.comgoogle.com LC-MS/MS provides excellent specificity by monitoring a specific fragmentation transition of the parent ion to a product ion, minimizing interferences.

Table 5: Example HPLC Method Parameters for Benzenesulfonic Acid Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Mixed-mode or polar-modified reverse-phase column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-5-nitrobenzenesulfonic acid |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of aromatic sulfonic acids. The analysis of compounds like this compound is challenging for traditional reversed-phase (RP) columns due to their high polarity and strong acidic nature, which can lead to poor retention. helixchrom.com To overcome these issues, specialized mixed-mode chromatography is often employed. These methods combine reversed-phase mechanisms with ion-exchange interactions to achieve effective separation and improved peak shape. helixchrom.com

For instance, a robust mixed-mode approach utilizing a reversed-phase anion- and cation-exchange column can retain benzenesulfonic and p-toluenesulfonic acids through both weak reversed-phase and strong anion-exchange mechanisms. helixchrom.com Elution is controlled by adjusting the mobile phase's acetonitrile content, buffer pH, and ion concentration. helixchrom.com Ion-pair chromatography is another effective strategy for strong acids that are insufficiently retained in standard reversed-phase HPLC. tandfonline.com

The choice of stationary phase and mobile phase is critical. Columns like Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, have been successfully used for analyzing related compounds such as 2-methyl-5-nitrobenzenesulfonic acid and 3-nitrobenzenesulfonic acid. sielc.comsielc.com Mobile phases typically consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry compatibility, volatile modifiers such as formic acid are substituted for non-volatile acids. sielc.comsielc.com Detection can be accomplished using Ultraviolet (UV), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) detectors. helixchrom.comsielc.com

| Parameter | Condition 1 (Mixed-Mode) | Condition 2 (Reversed-Phase) | Condition 3 (Ion-Exchange) |

|---|---|---|---|

| Stationary Phase | Amaze TR (RP/Anion/Cation-exchange) helixchrom.com | Newcrom R1 (Specialized Reversed-Phase) sielc.comsielc.com | Aminopropyl Column nih.gov |

| Mobile Phase | Acetonitrile, Water, Buffer (variable pH and ion concentration) helixchrom.com | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com | Acetonitrile, Ammonium acetate-acetic acid buffer (gradient) nih.gov |

| Separation Mechanism | Reversed-Phase and Anion-Exchange helixchrom.com | Reversed-Phase sielc.comsielc.com | Ion-Exchange nih.gov |

| Detection | UV, MS, ELSD helixchrom.com | UV, MS sielc.comsielc.com | MS (ESI or APCI) nih.gov |

| Analyte Examples | Benzenesulfonic acid, p-Toluenesulfonic acid helixchrom.com | 2-Methyl-5-nitrobenzenesulfonic acid, 3-Nitrobenzenesulfonic acid sielc.comsielc.com | General Sulfonated Aromatics nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of this compound at trace levels, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers unparalleled sensitivity and selectivity. waters.comresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides higher resolution and faster analysis times compared to conventional HPLC. sielc.com

This technique is particularly well-suited for complex matrices where low limits of detection (LOD) and quantification (LOQ) are required. waters.comnih.gov The coupling of UPLC with a tandem mass spectrometer, often using an electrospray ionization (ESI) source in negative ion mode, allows for the specific detection of sulfonic acids. researchgate.netmassbank.eu The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. researchgate.net This precursor-to-product ion transition is unique to the target analyte, minimizing interference from other compounds in the sample.

Analysis of the related compound 2-methyl-5-nitrobenzenesulfonic acid by LC-ESI-QFT-MS/MS provides a clear example of the data generated. massbank.eu In negative ion mode, the precursor ion [M-H]⁻ is observed at an m/z of 215.9972. massbank.eu This methodology enables detection at concentrations as low as the ng/mL (ppb) level. waters.comshodex.com

| Parameter | Value/Condition |

|---|---|

| Instrumentation | UPLC coupled to Orbitrap Exploris 240 (LC-ESI-QFT) |

| Column | Atlantis C18, 3 µm, 3.0 x 150 mm |

| Ionization Mode | Negative ESI |

| Fragmentation Mode | Higher-Energy C-trap Dissociation (HCD) |

| Precursor Ion [M-H]⁻ (m/z) | 215.9972 |

| Key Fragment Ion (m/z) | 79.9574 (tentatively assigned as O₃S⁻) |

| Application | Trace-level identification and quantification in environmental samples |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The key functional groups are the sulfonic acid group (-SO₃H), the nitro group (-NO₂), the methyl group (-CH₃), and the substituted benzene ring.

Sulfonic Acid Group (-SO₃H): This group exhibits strong, broad O-H stretching vibrations typically in the 2800-3200 cm⁻¹ region. The asymmetric and symmetric S=O stretching vibrations are very strong and appear in the ranges of 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively.

Nitro Group (-NO₂): Aromatic nitro compounds show strong characteristic absorption bands. The asymmetric stretching vibration appears between 1500-1570 cm⁻¹, and the symmetric stretching is found between 1300-1370 cm⁻¹. nih.gov

Aromatic Ring & Methyl Group: C-H stretching from the methyl group and the aromatic ring occurs just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ region.

Analysis of related compounds like m-nitrobenzenesulfonic acid and p-toluenesulfonic acid from spectral databases supports these assignments. nist.govnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | -SO₃H | 2800 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1370 | Strong |

| Asymmetric S=O Stretch | -SO₃H | 1340 - 1350 | Strong |

| Symmetric S=O Stretch | -SO₃H | 1150 - 1165 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

As of this writing, a published crystal structure for this compound could not be located in the searched scientific literature. However, were a single-crystal X-ray diffraction analysis to be performed, it would yield crucial data including:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and conformation.

Intermolecular Interactions: The sulfonic acid group is a strong hydrogen bond donor, and the nitro and sulfonyl oxygens are potential acceptors. X-ray crystallography would reveal the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the solid-state structure.

This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Computational and Theoretical Studies on 2 Methyl 4 Nitrobenzenesulfonic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and geometry of a molecule. For aromatic sulfonic acids, these studies can reveal important details about conformational preferences and the influence of substituents on the electronic distribution.

Detailed quantum chemical studies on the closely related compound, 2-nitrobenzenesulfonic acid, have been performed using methods like gas electron diffraction combined with quantum chemical calculations at the B3LYP/6-311+G** and B3LYP/cc-pVTZ levels of theory. pleiades.online Such calculations have shown that the 2-nitrobenzenesulfonic acid molecule can exist in multiple conformations. pleiades.online The Gibbs energy of one conformer was found to be significantly lower (by more than 4.5 kcal/mol) than the others, indicating its predominance. pleiades.online This most stable conformer is characterized by an intramolecular hydrogen bond between a hydrogen atom of the hydroxyl group and an oxygen atom of the nitro group. pleiades.online

These computational approaches also allow for the precise determination of molecular geometry. For the low-energy conformer of 2-nitrobenzenesulfonic acid, key internuclear distances have been calculated, providing a detailed picture of its three-dimensional structure. pleiades.online The position of the S-O(H) bond is defined by a C–C–S–O(H) torsion angle of -72(7)°, and the nitro group is significantly twisted relative to the plane of the benzene (B151609) ring. pleiades.online

Table 1: Experimental Internuclear Distances for the Low-Energy Conformer of 2-Nitrobenzenesulfonic Acid

| Bond | Internuclear Distance (Å) |

| (C–H)av | 1.07(2) |

| (C–C)av | 1.401(4) |

| C–S | 1.767(6) |

| (S=O)av | 1.412(4) |

| S–O | 1.560(6) |

| (N–O)av | 1.217(5) |

| C–N | 1.461(8) |

| O–H | 0.99(3) |

| Source: Data from a combined gas electron diffraction and quantum chemical study. pleiades.online |

Similar calculations for 2-Methyl-4-nitrobenzenesulfonic acid would elucidate how the additional methyl group influences the molecular geometry, conformational energies, and the electronic landscape of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that this compound undergoes is crucial for its application in synthesis. Reaction pathway modeling uses computational methods to map out the energetic landscape of a chemical reaction, from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is the key to determining the reaction's feasibility and rate.

Density Functional Theory (DFT) calculations are a common tool for this purpose. For instance, DFT has been employed to elucidate reaction mechanisms and selectivity in reactions involving related compounds like 4-nitrobenzenesulfonic acid. These theoretical studies can assess different potential reaction pathways and identify the factors that control outcomes, such as stereoselectivity. By analyzing stabilizing non-covalent interactions and unfavorable steric hindrances, researchers can predict the most likely reaction mechanism.

For this compound, this type of modeling could be applied to study its synthesis via sulfonation of 2-methyl-4-nitrotoluene or its subsequent conversion into other valuable chemical intermediates. By calculating the activation energies associated with different pathways, chemists can optimize reaction conditions to favor the desired product and minimize byproducts.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single, isolated molecules (or small clusters), molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules like solvents or reactants. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular behavior.

Advanced MD simulation frameworks, such as MiMiC, which integrates programs like OpenMM and CP2K, are designed for efficient multiscale simulations on high-performance computers. dtu.dk These methods can handle complex systems by treating different parts of the system with different levels of theory, such as a quantum mechanics/molecular mechanics (QM/MM) approach. dtu.dk

For this compound, MD simulations could be used to study its solvation in water, providing insights into how water molecules arrange around the sulfonic acid, nitro, and methyl groups. This is critical for understanding its solubility and reactivity in aqueous solutions. Furthermore, simulations can model the transport of the molecule through different phases or its interaction with surfaces and interfaces, which is relevant for applications in catalysis or materials science. chemrxiv.orgnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Quantum-chemical methods can calculate the electronic and vibrational energy levels of a molecule, which directly correspond to the features observed in UV-Vis, IR, and NMR spectra.

For example, the electronic absorption spectra of complex organic molecules can be calculated to predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption. bsu.bybsu.by These calculations involve determining the energies of excited states and the probabilities of electronic transitions, often between the HOMO and LUMO or other molecular orbitals. bsu.by For the related compound N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, calculations predicted a maximum wavelength with a high oscillator strength at λ = 275.99 nm, corresponding to an S0→S10 electronic transition. bsu.by

Applying these methods to this compound would allow for the prediction of its UV-Vis spectrum. This can aid in the identification of the compound and provide a deeper understanding of its electronic structure. Similarly, calculations of vibrational frequencies can help assign peaks in its IR spectrum to specific bond stretches and bends, while NMR chemical shifts can be predicted to assist in structure elucidation.

Kinetic and Thermodynamic Modeling of Transformations

Kinetic and thermodynamic modeling provides quantitative insights into the rates and equilibria of chemical reactions. These models can be used to rationalize experimental observations and to predict how reaction outcomes will change with varying conditions.

Kinetic studies have been performed on the transformations of closely related compounds. For example, the Sₙ2 substitution reaction between methyl 4-nitrobenzenesulfonate and bromide ions has been investigated in various micellar solutions. The pseudophase kinetic model was successfully used to quantitatively explain the dependence of the observed rate constant on surfactant concentration. This model helps in understanding the distribution of the reactant between the micellar and bulk aqueous phases and the intrinsic reaction rate within the micelle. The studies found that the reaction is significantly accelerated in cationic micelles compared to water.

For this compound, similar kinetic modeling could be applied to its reactions, such as desulfonation or nucleophilic aromatic substitution. By combining experimental rate data with computational modeling, it is possible to develop a detailed, mechanistic understanding of its transformations. Thermodynamic modeling can also predict the position of chemical equilibria, providing crucial information for process design and optimization.

Table 2: Computational and Theoretical Methods

| Method | Application | Insights Gained |

| Quantum Chemical Calculations (e.g., DFT) | Molecular and electronic structure determination | Optimized geometry, conformational energies, bond lengths/angles, HOMO/LUMO energies. pleiades.online |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms | Identification of transition states, calculation of activation energies, prediction of product selectivity. |

| Molecular Dynamics (MD) Simulations | Study of molecular motion and interactions over time | Solvation effects, conformational dynamics, transport properties, interactions with other molecules. dtu.dkchemrxiv.org |

| Spectroscopic Parameter Prediction | Interpretation of experimental spectra (UV-Vis, IR, NMR) | Prediction of absorption wavelengths, vibrational frequencies, and chemical shifts. bsu.bybsu.by |

| Kinetic and Thermodynamic Modeling | Analysis of reaction rates and equilibria | Determination of rate constants, reaction mechanisms, and equilibrium positions. |

Environmental Transformation Pathways of 2 Methyl 4 Nitrobenzenesulfonic Acid

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis that can transform chemical compounds in the environment.

Specific studies on the direct photolytic degradation of 2-Methyl-4-nitrobenzenesulfonic acid are not extensively documented in publicly available literature. However, research on related compounds provides insights into potential light-induced transformations. For instance, studies on the isomer 3-nitrobenzenesulfonic acid have explored its photocatalytic degradation in the presence of a catalyst like titanium dioxide (TiO2) and UV radiation. researchgate.net Such processes rely on the generation of highly reactive hydroxyl radicals to break down the aromatic structure. While not direct photolysis, this suggests that the nitrobenzenesulfonic acid structure can be susceptible to advanced oxidation processes initiated by light.

The carbon-sulfur (C-S) bond in aromatic sulfonic acids is known to be highly stable. Hydrolysis of the parent compound, benzenesulfonic acid, to benzene (B151609) and sulfuric acid typically requires harsh conditions, such as heating with superheated steam or in water near 200°C. chemcess.comdoubtnut.comwikipedia.org Given this stability, this compound is expected to be resistant to hydrolysis under typical environmental pH and temperature conditions found in aquatic and terrestrial systems. Therefore, hydrolytic degradation is not considered a significant environmental transformation pathway for this compound.

Biotransformation and Biodegradation Studies

The primary mechanism for the environmental breakdown of this compound is through the metabolic activity of microorganisms. The presence of both a sulfonic acid group and a nitro group presents a unique challenge for microbial degradation.

While a complete, experimentally verified degradation pathway for this compound by a specific microbial strain is not detailed in the available literature, a plausible pathway can be constructed based on the known microbial metabolism of its structural analogs, particularly p-toluenesulfonic acid (the non-nitrated version) and various nitroaromatic compounds. researchgate.netnih.govcdnsciencepub.comnih.gov

The initial steps can follow two primary routes:

Reductive Pathway: The most common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.govoup.com This would transform this compound into 2-methyl-4-aminobenzenesulfonic acid. This initial reduction is a critical detoxification step.

Oxidative Pathway: Alternatively, some aerobic bacteria utilize dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite (NO₂⁻). nih.govnih.gov

Following these initial transformations, the resulting intermediates are further degraded. Drawing from the established pathway for p-toluenesulfonic acid, microbial degradation likely proceeds via desulfonation (removal of the sulfonic acid group as sulfite) and subsequent ring cleavage. researchgate.netnih.gov For example, Pseudomonas species are known to degrade p-toluenesulfonic acid through intermediates such as p-sulfobenzoic acid and protocatechuic acid before cleaving the aromatic ring. nih.gov

A proposed, hypothetical degradation pathway based on these principles is outlined below.

Interactive Data Table: Proposed Microbial Degradation Metabolites of this compound

| Compound Name | Chemical Formula | Role in Pathway |

| This compound | C₇H₇NO₅S | Parent Compound |

| 2-Methyl-4-aminobenzenesulfonic acid | C₇H₉NO₃S | Product of nitro group reduction |

| 4-Methylcatechol | C₇H₈O₂ | Intermediate after desulfonation & denitration |

| Protocatechuic acid | C₇H₆O₄ | Intermediate after side-chain oxidation |

| Sulfite (SO₃²⁻) | SO₃²⁻ | Released from desulfonation |

| Nitrite (NO₂⁻) | NO₂⁻ | Released from oxidative denitration |

Specific enzymes are crucial for initiating the breakdown of this compound, particularly in detoxifying the nitroaromatic structure.

Nitroreductases: These flavin-dependent enzymes are fundamental to the reductive pathway. They catalyze the reduction of the nitro group to the corresponding amine, a reaction that is often the first and rate-limiting step in the degradation of many nitroaromatic pollutants. researchgate.netnih.govresearchgate.net This transformation significantly reduces the toxicity of the compound and prepares it for further degradation. Oxygen-insensitive (Type I) nitroreductases are capable of the complete six-electron reduction to the amine. oup.com

Dioxygenases and Monooxygenases: These enzymes are key to the oxidative pathways. A dioxygenase can insert two hydroxyl groups onto the aromatic ring, destabilizing it and leading to the elimination of the nitro group as nitrite or the sulfonic acid group as sulfite. nih.gov Monooxygenases, which catalyze the oxidation of the methyl side chain, are also involved in the degradation of the related compound p-toluenesulfonic acid, initiating a pathway that leads to desulfonation. nih.gov

Environmental Fate Modeling and Pathway Prediction

Applications of 2 Methyl 4 Nitrobenzenesulfonic Acid As a Synthetic Intermediate and Reagent

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, intermediates are the chemical building blocks used in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com The molecular framework of 2-methyl-4-nitrobenzenesulfonic acid contains structural motifs that are relevant to the synthesis of complex pharmaceutical compounds.

While direct use of this compound in the synthesis of a specific commercial API is not widely documented, its structural analogues play verified roles as intermediates. For instance, the closely related compound, 2-methyl-4-nitrobenzoic acid, serves as a crucial intermediate in the synthesis of Tolvaptan, a V2 receptor antagonist. google.com This indicates the value of the 2-methyl-4-nitro-substituted benzene (B151609) core in constructing pharmaceutically active molecules. The functional groups on this compound allow for its conversion into various API precursors. Key transformations would include the reduction of the nitro group to an amine (—NH₂) or the conversion of the sulfonic acid group to a sulfonamide (—SO₂NR₂), both of which are common pharmacophores. unimi.it

The derivatization of this compound opens pathways to novel molecules with potential therapeutic applications. Derivatives of its parent compound, 4-nitrobenzenesulfonic acid, are known to serve as intermediates in pharmaceutical synthesis, although specific applications remain an active area of investigation. smolecule.com A primary route for derivatization is the conversion of the sulfonic acid to a sulfonyl chloride, which can then react with various amines to form a library of sulfonamides. The sulfonamide functional group is a cornerstone of many medicinal drugs, most famously the sulfa antibiotics. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further modified, providing a versatile handle for building molecular complexity and exploring new therapeutic possibilities.

Table 1: Potential Pharmaceutical Derivatization Reactions

| Functional Group | Reaction Type | Resulting Group | Potential Therapeutic Class |

| Sulfonic Acid | Chlorination, then Amination | Sulfonamide | Antibacterials, Diuretics, Anticonvulsants |

| Nitro Group | Reduction | Amine | Various (precursor for amides, ureas, etc.) |

| Aromatic Ring | Further Substitution | - | Modulation of activity and properties |

Intermediate in Dye and Pigment Chemistry

Aromatic nitro and sulfonic acid compounds are foundational intermediates in the synthesis of a wide array of dyes and pigments. epa.gov These functional groups are integral to the structure and properties of many colorants. The sulfonic acid group confers water solubility, which is essential for applying dyes to textiles, while the nitro group is typically reduced to an amine that can then be diazotized and coupled to form azo dyes, the largest class of synthetic colorants.

Although specific examples for this compound are not prevalent in readily available literature, its isomers are well-established dye intermediates. For example, 4-Methyl-3-nitrobenzenesulfonic acid is a known intermediate for the production of C.I. Sulphur Brown 54. This strongly suggests that this compound has potential applications in the synthesis of analogous dyes. The general synthetic pathway involves the reduction of the nitro group to an amine, followed by diazotization and coupling reactions to produce the final dye molecule.

Reagent in Organic Synthesis and Derivatization

The inherent properties of this compound make it a useful reagent in its own right. The presence of the electron-withdrawing nitro group significantly increases the acidity of the sulfonic acid moiety, making it a strong Brønsted acid catalyst. nbinno.com Its non-nitrated analogue, p-toluenesulfonic acid, is a widely used acid catalyst in organic synthesis; the addition of the nitro group enhances this catalytic activity. Such strong, organic-soluble acids are ideal for catalyzing reactions like esterifications, condensations, and rearrangements under potent acidic conditions. nbinno.com

Furthermore, the compound can be used to create other valuable reagents. It can be converted to its ester derivatives, such as methyl 2-methyl-4-nitrobenzenesulfonate. Related sulfonate esters, like methyl 4-nitrobenzenesulfonate, are utilized as effective methylating agents in organic synthesis. smolecule.com

Initiator in Polymerization Reactions

The role of this compound in polymerization is multifaceted due to its opposing functional groups. On one hand, derivatives of the sulfonic acid group can act as initiators. Benzenesulfonic acid esters are known to function as thermal initiators for cationic polymerization, a process where a cationic active center propagates the polymer chain. tcichemicals.com This suggests that esters derived from this compound could potentially initiate the polymerization of monomers susceptible to cationic mechanisms, such as alkenes with electron-donating substituents. wikipedia.org

On the other hand, the nitro group acts as a potent inhibitor for a different type of polymerization. Nitro-compounds are a well-known class of inhibitors or retarders for free radical polymerization. mdpi.comwikipedia.org They function by scavenging radicals, which terminates the growing polymer chain and prevents the monomer from polymerizing prematurely. acs.org Therefore, while a derivative of the sulfonic acid end of the molecule could potentially initiate cationic polymerization, the intact molecule's nitro group would actively inhibit free radical polymerization.

Table 2: Duality in Polymerization Activity

| Functional Group | Potential Role in Polymerization | Mechanism |

| Sulfonic Acid (as ester) | Initiator | Cationic Polymerization |

| Nitro Group | Inhibitor / Retarder | Free Radical Polymerization |

Utility in Analytical Chemistry for Derivatization

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to improve its separation or detection. researchgate.net this compound can serve as a precursor for creating derivatization reagents.

By converting the sulfonic acid group into a sulfonyl chloride, a reagent is formed that can react with primary and secondary amines, alcohols, and phenols. This reaction attaches the 2-methyl-4-nitrophenylsulfonyl group to the target analyte. This process is analogous to the use of well-known reagents like dansyl chloride. sdiarticle4.com The attached group can enhance detectability, for example, by providing a strong chromophore for UV-Visible detection in High-Performance Liquid Chromatography (HPLC). The related compound methyl-4-nitrobenzenesulfonate is noted for its use in creating fluorescent derivatives with high detection sensitivity. biosynth.com This derivatization process allows for the sensitive quantification of otherwise difficult-to-detect molecules.

Future Research on this compound Largely Uncharted

While this compound is a known chemical entity, a comprehensive review of current scientific literature reveals a significant gap in research concerning its future applications and fundamental properties. Investigations into its potential in advanced catalysis, the development of novel synthetic routes, its environmental impact, integration with new materials, and computational analysis remain largely unexplored territories. This scarcity of dedicated research presents a fertile ground for future scientific inquiry.

Q & A

Q. How can researchers optimize the synthesis of 2-Methyl-4-nitrobenzenesulfonic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling nitration and sulfonation steps. For example, nitration of toluene derivatives at low temperatures (0–5°C) minimizes side reactions like over-nitration. Sulfonation can be achieved using fuming sulfuric acid (oleum) under reflux, followed by neutralization with NaOH. Monitoring reaction progress via TLC or HPLC ensures intermediates are tracked . Purification via recrystallization (e.g., using ethanol-water mixtures) enhances purity. Adjusting stoichiometric ratios of reagents (e.g., HNO₃:H₂SO₄) and reaction time can improve yields to >80% .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :